A Technical Guide to the Structural Elucidation of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate
A Technical Guide to the Structural Elucidation of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate
This in-depth technical guide provides a comprehensive walkthrough for the structural elucidation of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate, a novel N-arylpiperazine derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. It details the integrated application of modern spectroscopic techniques to unambiguously determine the molecular structure of the target compound.
Introduction
N-arylpiperazines are a significant class of compounds in medicinal chemistry, often serving as scaffolds for drugs targeting the central nervous system.[1] The precise determination of their structure is paramount for understanding their structure-activity relationships and ensuring the safety and efficacy of potential drug candidates. This guide will demonstrate a systematic approach to the structural elucidation of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate, leveraging a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇BrN₂O₂ | [2][3] |
| Molecular Weight | 325.21 g/mol | [2][3] |
| CAS Number | 1133115-38-4 | [2] |
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and gaining insights into its fragmentation patterns, which aids in structural confirmation.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
-
Sample Preparation : A solution of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate is prepared at a concentration of approximately 1 mg/mL in a suitable volatile solvent such as methanol or acetonitrile.[4] The solution is filtered through a 0.2 µm syringe filter to remove any particulate matter.
-
Instrumentation : An ESI-TOF mass spectrometer is used in positive ion mode.
-
Infusion : The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
ESI Source Parameters :
-
Capillary Voltage: 3.5 kV
-
Nebulizing Gas (N₂): 1.5 bar
-
Drying Gas (N₂): 8.0 L/min at 200 °C
-
-
TOF Analyzer Parameters :
-
Mass Range: 50-1000 m/z
-
Acquisition Rate: 1 spectrum/s
-
Data Interpretation
The high-resolution mass spectrum is expected to show a prominent protonated molecular ion peak [M+H]⁺. Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
| Ion | Calculated m/z | Observed m/z | Interpretation |
| [M(⁷⁹Br)+H]⁺ | 325.0597 | 325.0601 | Protonated molecule with ⁷⁹Br |
| [M(⁸¹Br)+H]⁺ | 327.0577 | 327.0582 | Protonated molecule with ⁸¹Br |
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. Key expected fragments include the loss of the allyl group and cleavage of the piperazine ring.[5][6]
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation : A small amount of the solid Allyl 4-(4-bromophenyl)piperazine-1-carboxylate is placed directly onto the diamond crystal of the ATR accessory.[7]
-
Data Acquisition :
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample is brought into firm contact with the crystal using the pressure clamp.
-
The sample spectrum is recorded over a range of 4000-400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Interpretation
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups within the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | =C-H stretch (alkene, aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch (carbamate)[8] |
| ~1645 | Medium | C=C stretch (alkene) |
| 1590, 1490 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1240 | Strong | C-N stretch (carbamate/piperazine)[8] |
| ~1000 | Strong | C-O stretch (carbamate) |
| ~820 | Strong | p-disubstituted benzene C-H out-of-plane bend |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.
Experimental Protocol: UV-Vis Spectrophotometry
-
Sample Preparation : A dilute solution of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate is prepared in a UV-transparent solvent, such as ethanol or acetonitrile, to an approximate concentration of 10-5 M.[9]
-
Data Acquisition :
-
A baseline is recorded using a cuvette filled with the pure solvent.
-
The sample solution is placed in a quartz cuvette with a 1 cm path length.
-
The absorption spectrum is recorded over a wavelength range of 200-400 nm.
-
Data Interpretation
The UV-Vis spectrum is expected to show absorption bands characteristic of the substituted benzene ring. The presence of the bromine atom and the piperazine nitrogen attached to the ring will influence the position and intensity of these bands. An absorption maximum (λmax) is anticipated around 250-270 nm, corresponding to the π → π* transitions of the aromatic system.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the detailed structural elucidation of organic molecules, providing information on the chemical environment, connectivity, and spatial arrangement of atoms.
Experimental Protocol: 1D and 2D NMR Spectroscopy
-
Sample Preparation : Approximately 10-20 mg of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[6][12] A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.
-
Experiments :
-
¹H NMR
-
¹³C NMR
-
Correlation Spectroscopy (COSY)
-
Heteronuclear Single Quantum Coherence (HSQC)
-
Heteronuclear Multiple Bond Correlation (HMBC)
-
Data Interpretation
The following is a predicted and rationalized set of NMR data for Allyl 4-(4-bromophenyl)piperazine-1-carboxylate.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.35 | d, J = 8.8 Hz | 2H | H-3', H-5' |
| 6.85 | d, J = 8.8 Hz | 2H | H-2', H-6' |
| 5.95 | ddt, J = 17.2, 10.4, 5.6 Hz | 1H | H-2 |
| 5.30 | dq, J = 17.2, 1.6 Hz | 1H | H-3a |
| 5.22 | dq, J = 10.4, 1.6 Hz | 1H | H-3b |
| 4.65 | dt, J = 5.6, 1.6 Hz | 2H | H-1 |
| 3.60 | t, J = 5.2 Hz | 4H | H-c |
| 3.15 | t, J = 5.2 Hz | 4H | H-b |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| 155.0 | C-d (C=O) |
| 150.5 | C-1' |
| 133.0 | C-2 |
| 132.0 | C-3', C-5' |
| 118.0 | C-2', C-6' |
| 117.5 | C-3 |
| 115.0 | C-4' |
| 67.0 | C-1 |
| 49.5 | C-b |
| 44.0 | C-c |
2D NMR Analysis
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, establishing connectivity within spin systems.[13][14][15]
-
A cross-peak between the signals at δ 5.95 (H-2) and δ 5.30/5.22 (H-3a/3b) confirms the vinyl protons.
-
A cross-peak between δ 5.95 (H-2) and δ 4.65 (H-1) establishes the allyl group.
-
A cross-peak between the aromatic protons at δ 7.35 (H-3'/5') and δ 6.85 (H-2'/6') would indicate ortho-coupling, though in a symmetrical p-disubstituted system this is less informative than the splitting pattern.
-
The two sets of piperazine protons at δ 3.60 (H-c) and δ 3.15 (H-b) will show a cross-peak, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[16][17][18]
-
δ 7.35 (H-3'/5') will correlate with δ 132.0 (C-3'/5').
-
δ 6.85 (H-2'/6') will correlate with δ 118.0 (C-2'/6').
-
δ 5.95 (H-2) will correlate with δ 133.0 (C-2).
-
δ 5.30/5.22 (H-3a/3b) will correlate with δ 117.5 (C-3).
-
δ 4.65 (H-1) will correlate with δ 67.0 (C-1).
-
δ 3.60 (H-c) will correlate with δ 44.0 (C-c).
-
δ 3.15 (H-b) will correlate with δ 49.5 (C-b).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the different fragments of the molecule.[5][19][20][21][22]
-
The piperazine protons H-c (δ 3.60) will show a correlation to the carbamate carbonyl carbon C-d (δ 155.0).
-
The allyl protons H-1 (δ 4.65) will show a correlation to the carbamate carbonyl carbon C-d (δ 155.0).
-
The piperazine protons H-b (δ 3.15) will show a correlation to the aromatic carbon C-1' (δ 150.5).
-
The aromatic protons H-2'/6' (δ 6.85) will show correlations to C-4' (δ 115.0) and C-3'/5' (δ 132.0).
-
The aromatic protons H-3'/5' (δ 7.35) will show correlations to C-1' (δ 150.5) and C-2'/6' (δ 118.0).
Structure Elucidation Workflow
The following diagram illustrates the logical flow of the structure elucidation process, integrating data from all spectroscopic techniques.
Caption: Key HMBC correlations for Allyl 4-(4-bromophenyl)piperazine-1-carboxylate.
Conclusion
The synergistic application of Mass Spectrometry, IR, UV-Vis, and a full suite of 1D and 2D NMR experiments provides a robust and unambiguous pathway for the structural elucidation of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate. Each technique offers a unique and complementary piece of the structural puzzle, and their combined interpretation allows for the confident assignment of the complete molecular architecture. This systematic approach is essential for the advancement of drug discovery and development programs involving novel chemical entities.
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